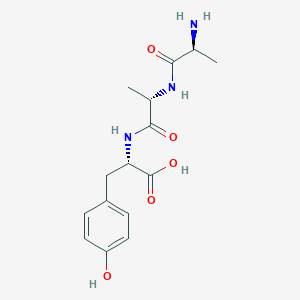

H-Ala-ala-tyr-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-ala-tyr-OH can be achieved through enzymatic methods. One efficient method involves the use of L-amino acid ligase from Bacillus subtilis, coupled with polyphosphate kinase from Sulfurovum lithotrophicum for ATP regeneration. The reaction is conducted under the following conditions: 100 mM Tris-HCl (pH 9.0), 45 mM alanine, 45 mM tyrosine, 6 mM ADP, 20 mM hexametaphosphate, 40 mM magnesium ions, 1 U/mL L-amino acid ligase, and 0.75 U/mL polyphosphate kinase at 40°C for 3 hours .

Industrial Production Methods

Industrial production of this compound typically involves multi-step chemical synthesis, which requires the use of protecting groups to prevent unwanted side reactions. This method, however, generates significant waste and complicates purification. Enzymatic synthesis, as described above, offers a more sustainable and efficient alternative .

Analyse Des Réactions Chimiques

Types of Reactions

H-Ala-ala-tyr-OH can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form quinones.

Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are commonly employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced peptides.

Substitution: Acylated peptides and other substituted derivatives.

Applications De Recherche Scientifique

H-Ala-ala-tyr-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential as a therapeutic agent in treating diseases related to protein misfolding and aggregation.

Industry: Utilized in the development of novel biomaterials and as a building block for more complex peptides

Mécanisme D'action

The mechanism of action of H-Ala-ala-tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Ala-tyr-OH: A dipeptide composed of alanine and tyrosine.

H-Ala-ala-ala-tyr-OH: A tetrapeptide with an additional alanine residue.

H-Gly-ala-tyr-OH: A tripeptide with glycine instead of one alanine

Uniqueness

H-Ala-ala-tyr-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two alanine residues and one tyrosine residue allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Activité Biologique

H-Ala-Ala-Tyr-OH, also known as H-Ala-Ala-Tyr-COOH, is a pentapeptide composed of two alanine (Ala) residues and one tyrosine (Tyr) residue. This compound has garnered attention in biochemical research due to its diverse biological activities and potential applications in medicine, biochemistry, and industry. The unique sequence of amino acids is crucial for its biological function and properties.

Structure

The structure of this compound can be represented as follows:

Synthesis Methods

This compound can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS).

- Solid-Phase Peptide Synthesis (SPPS) : Involves assembling the peptide on a solid resin support, adding each amino acid sequentially while using protecting groups to prevent side reactions.

- Liquid-Phase Peptide Synthesis (LPPS) : Allows for easier purification and scalability by synthesizing the peptide in solution.

Chemical Reactions

The compound can undergo various reactions:

- Oxidation : The tyrosine residue can oxidize to form dityrosine or other oxidative products.

- Reduction : Reduction reactions can target disulfide bonds if present.

- Substitution : Amino acid residues can be substituted to modify the peptide's properties.

The biological activity of this compound is primarily mediated through its interaction with specific receptors or enzymes. The tyrosine residue plays a significant role due to its potential for phosphorylation and aromatic characteristics, influencing protein-protein interactions and cellular signaling pathways.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may exhibit enzyme inhibition properties and receptor binding capabilities, making it a candidate for therapeutic applications. For example, it has been investigated as a substrate for proteases in biochemical assays, demonstrating its utility in measuring protease activity .

Case Studies

- Protease Activity Assays : this compound has been used effectively as a substrate in assays to measure the activity of various proteases. Studies have shown that its structure allows it to be cleaved by specific enzymes, providing insights into enzyme kinetics and specificity.

- Therapeutic Applications : Preliminary studies suggest that modifications of this compound may lead to the development of peptide-based therapeutics targeting specific diseases, including cancer and metabolic disorders.

- Biochemical Interactions : Investigations into the binding affinities of this compound with various receptors have revealed its potential role in modulating cellular responses, highlighting its importance in drug design .

Applications in Scientific Research

| Application Area | Description |

|---|---|

| Biochemistry | Used as a model peptide for studying peptide synthesis and reactivity. |

| Medicine | Explored for therapeutic applications, including drug delivery systems. |

| Industry | Utilized in the development of bioactive compounds and novel materials. |

Experimental Data

Research findings indicate that this compound demonstrates significant biological activity through various mechanisms:

- Enzyme Kinetics : Studies show that the compound can act as a competitive inhibitor for certain enzymes, affecting their catalytic efficiency.

- Cell Signaling : It has been implicated in modulating signaling pathways through receptor interactions, potentially influencing cellular behavior.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)/t8-,9-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLPMYSCWHTZQU-AUTRQRHGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.